molecular formula C19H13N3O3S B2746609 N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]-1,2-oxazole-5-carboxamide CAS No. 941993-66-4

N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]-1,2-oxazole-5-carboxamide

Cat. No.: B2746609
CAS No.: 941993-66-4
M. Wt: 363.39
InChI Key: LUEBQSQQRQXSKD-UHFFFAOYSA-N
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Description

N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]-1,2-oxazole-5-carboxamide is a complex organic compound that belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry, agrochemicals, and industrial applications .

Scientific Research Applications

N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]-1,2-oxazole-5-carboxamide has several scientific research applications:

Future Directions

The future directions in the research of thiazole derivatives could involve the development of new synthetic strategies and designing of new isoxazole derivatives based on the most recent knowledge emerging from the latest research . This could provide a rich source of new compounds having promising biological activities .

Chemical Reactions Analysis

Types of Reactions

N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]-1,2-oxazole-5-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiazolidines .

Mechanism of Action

The mechanism of action of N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]-1,2-oxazole-5-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]-1,2-oxazole-5-carboxamide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical properties. Its phenoxyphenyl group enhances its lipophilicity, potentially improving its bioavailability and interaction with biological targets .

Properties

IUPAC Name

N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]-1,2-oxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13N3O3S/c23-18(17-10-11-20-25-17)22-19-21-16(12-26-19)13-6-8-15(9-7-13)24-14-4-2-1-3-5-14/h1-12H,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUEBQSQQRQXSKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)C3=CSC(=N3)NC(=O)C4=CC=NO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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